Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate
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Overview
Description
Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a naphthalene ring, an azetidine ring, and ester and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of 1-hydroxynaphthalene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with azetidine-1-carboxylate in the presence of a base such as triethylamine to form the desired amide bond. The final step involves the esterification of the carboxylic acid group using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl groups can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxynaphthalene-2-carboxylate: Shares the naphthalene ring and ester functionality but lacks the azetidine ring and amide group.
Azetidine-1-carboxylate derivatives: Contain the azetidine ring but differ in the substituents attached to the ring.
Uniqueness
Methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate is unique due to its combination of a naphthalene ring, an azetidine ring, and both ester and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[(1-hydroxynaphthalene-2-carbonyl)amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-16(21)18-8-11(9-18)17-15(20)13-7-6-10-4-2-3-5-12(10)14(13)19/h2-7,11,19H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGBEQHFXYTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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